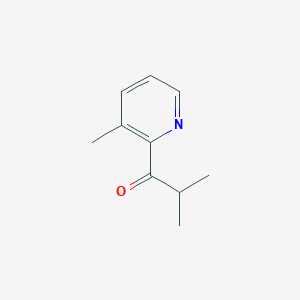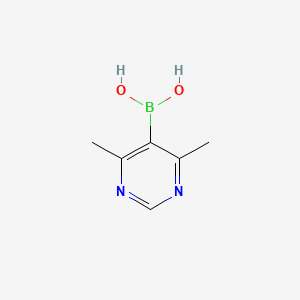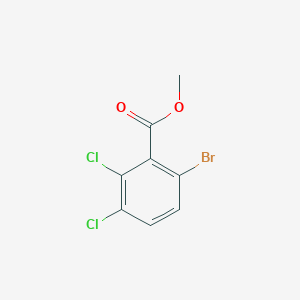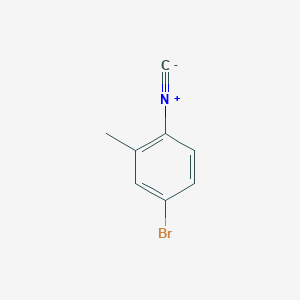
Trifluoromethanesulphonylethane
Descripción general
Descripción
Trifluoromethanesulphonylethane (TFMS) is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a strong odor and is highly soluble in water. TFMS is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, deprotection of protecting groups, and oxidation reactions.
Aplicaciones Científicas De Investigación
Trifluoromethanesulphonylethane is used in a wide range of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, deprotection of protecting groups, and oxidation reactions. Trifluoromethanesulphonylethane is also used as a reagent for the synthesis of biologically active compounds, such as antiviral and anticancer agents.
Mecanismo De Acción
Trifluoromethanesulphonylethane is a strong electrophile due to the presence of the trifluoromethanesulfonyl group. It reacts with nucleophiles such as amines, alcohols, and thiols to form stable adducts. The reaction mechanism involves the formation of a sulfonium intermediate, which is then attacked by the nucleophile. The trifluoromethanesulfonyl group can be removed under basic conditions, leading to the formation of the desired product.
Biochemical and Physiological Effects:
Trifluoromethanesulphonylethane has been shown to have a variety of biochemical and physiological effects. It has been used as a reagent for the synthesis of biologically active compounds, such as antiviral and anticancer agents. Trifluoromethanesulphonylethane has also been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Trifluoromethanesulphonylethane is its versatility as a reagent. It can be used in a variety of reactions, making it a valuable tool for organic synthesis. Trifluoromethanesulphonylethane is also relatively easy to handle and store, making it a convenient reagent for lab experiments. However, Trifluoromethanesulphonylethane is a strong electrophile and can be hazardous if not handled properly. It is also relatively expensive, which can limit its use in certain experiments.
Direcciones Futuras
There are many possible future directions for the use of Trifluoromethanesulphonylethane in scientific research. One potential application is in the synthesis of new biologically active compounds, such as antiviral and anticancer agents. Trifluoromethanesulphonylethane could also be used in the development of new materials with unique properties, such as superhydrophobic surfaces. Additionally, Trifluoromethanesulphonylethane could be used in the development of new reaction mechanisms and synthetic routes.
Propiedades
IUPAC Name |
1-(trifluoromethylsulfonyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2S/c1-2-9(7,8)3(4,5)6/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVKWBLJRMUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanesulphonylethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)






